molecular formula C21H23ClN2O3 B2969163 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034427-72-8

4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No.: B2969163
CAS No.: 2034427-72-8
M. Wt: 386.88
InChI Key: UNRMNQFWYDORTH-UHFFFAOYSA-N
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Description

“4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one” is a synthetic organic compound that belongs to the class of azetidinyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one” typically involves multiple steps, including the formation of the azetidinyl ring, the introduction of the chlorophenyl group, and the coupling with the pyridinone moiety. Common reagents used in these reactions include chlorinating agents, cyclopropylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanoyl moiety.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, the compound might be studied for its interactions with various enzymes or receptors, providing insights into its potential as a drug candidate.

Medicine

In medicine, the compound could be investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, or neurological disorders.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its specific structural features, such as the azetidinyl ring and the chlorophenyl group, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-14-9-18(11-21(26)24(14)17-6-7-17)27-19-12-23(13-19)20(25)8-5-15-3-2-4-16(22)10-15/h2-4,9-11,17,19H,5-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRMNQFWYDORTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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